REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][C:5]([C:7]([NH:9][C:10]([C:13]2[N:19](C)[C:17](=[O:18])[C:16]([OH:21])=[C:15]([C:22]([NH:24][CH2:25][C:26]3[CH:27]=[CH:28][C:29]([F:32])=[CH:30][CH:31]=3)=[O:23])[N:14]=2)([CH3:12])[CH3:11])=[O:8])=[N:4][N:3]=1.FC1C=CC(CN[C:40](C2N=C(C(NC(C3OC(C)=NN=3)=O)(C)C)NC(=O)C=2O)=[O:41])=CC=1>>[CH3:40][O:41][C:22]([C:15]1[N:14]=[C:13]([C:10]([NH:9][C:7]([C:5]2[O:6][C:2]([CH3:1])=[N:3][N:4]=2)=[O:8])([CH3:12])[CH3:11])[NH:19][C:17](=[O:18])[C:16]=1[OH:21])=[O:23].[F:32][C:29]1[CH:30]=[CH:31][C:26]([CH2:25][NH2:24])=[CH:27][CH:28]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC=3C=CC(=CC3)F
|
Name
|
N-(4-fluorobenzyl)-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-1,6-dihydro-5-hydroxy-6-oxopyrimidine-4-carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CNC(=O)C=2N=C(NC(C2O)=O)C(C)(C)NC(=O)C=2OC(=NN2)C)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1N=C(NC(C1O)=O)C(C)(C)NC(=O)C=1OC(=NN1)C
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][C:5]([C:7]([NH:9][C:10]([C:13]2[N:19](C)[C:17](=[O:18])[C:16]([OH:21])=[C:15]([C:22]([NH:24][CH2:25][C:26]3[CH:27]=[CH:28][C:29]([F:32])=[CH:30][CH:31]=3)=[O:23])[N:14]=2)([CH3:12])[CH3:11])=[O:8])=[N:4][N:3]=1.FC1C=CC(CN[C:40](C2N=C(C(NC(C3OC(C)=NN=3)=O)(C)C)NC(=O)C=2O)=[O:41])=CC=1>>[CH3:40][O:41][C:22]([C:15]1[N:14]=[C:13]([C:10]([NH:9][C:7]([C:5]2[O:6][C:2]([CH3:1])=[N:3][N:4]=2)=[O:8])([CH3:12])[CH3:11])[NH:19][C:17](=[O:18])[C:16]=1[OH:21])=[O:23].[F:32][C:29]1[CH:30]=[CH:31][C:26]([CH2:25][NH2:24])=[CH:27][CH:28]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC=3C=CC(=CC3)F
|
Name
|
N-(4-fluorobenzyl)-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-1,6-dihydro-5-hydroxy-6-oxopyrimidine-4-carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CNC(=O)C=2N=C(NC(C2O)=O)C(C)(C)NC(=O)C=2OC(=NN2)C)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1N=C(NC(C1O)=O)C(C)(C)NC(=O)C=1OC(=NN1)C
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |